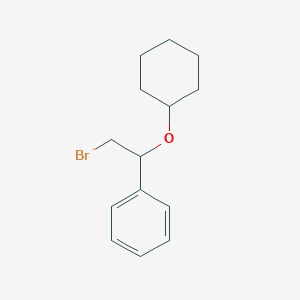
(3S)-3-amino-2,2-dimethylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-amino-2,2-dimethylbutan-1-ol is an organic compound with the molecular formula C6H15NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-2,2-dimethylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the correct stereochemistry. Another method includes the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-amino-2,2-dimethylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(3S)-3-amino-2,2-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism by which (3S)-3-amino-2,2-dimethylbutan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-amino-2,2-dimethylbutan-1-ol: The enantiomer of (3S)-3-amino-2,2-dimethylbutan-1-ol, with different stereochemistry.
3-amino-2-hydroxybutanoic acid: A compound with a similar structure but different functional groups.
3-amino-2,2-dimethylpropan-1-ol: A compound with a similar backbone but different substituents.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its chemical and biological properties. This makes it valuable in applications where chirality is crucial, such as in the development of chiral drugs and catalysts.
Eigenschaften
Molekularformel |
C6H15NO |
|---|---|
Molekulargewicht |
117.19 g/mol |
IUPAC-Name |
(3S)-3-amino-2,2-dimethylbutan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(7)6(2,3)4-8/h5,8H,4,7H2,1-3H3/t5-/m0/s1 |
InChI-Schlüssel |
LPYUXUILCKAQSG-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C(C)(C)CO)N |
Kanonische SMILES |
CC(C(C)(C)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


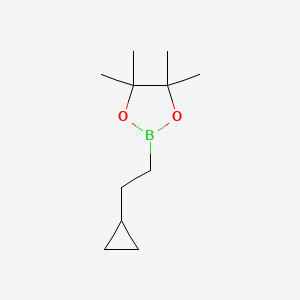
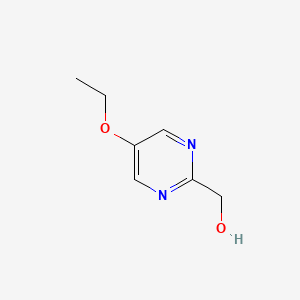
![(3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone](/img/structure/B13483746.png)
![4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)
![5-[(4-Amino-1-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13483756.png)
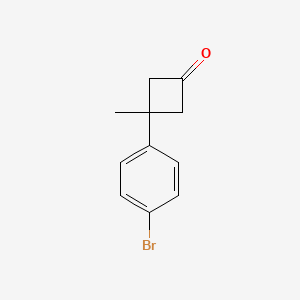
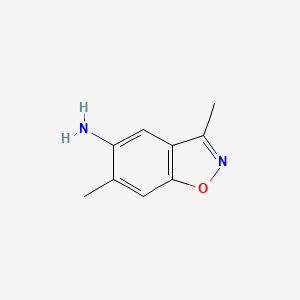



![tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate](/img/structure/B13483798.png)
![1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13483802.png)
